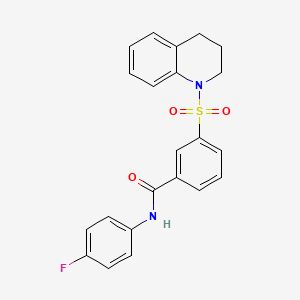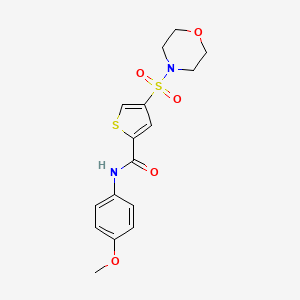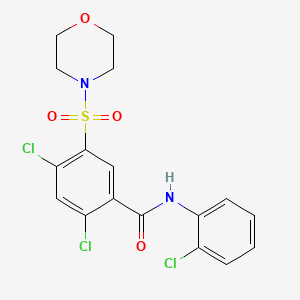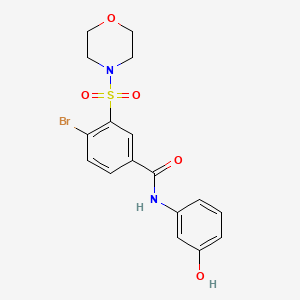
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
説明
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a key regulator of various cellular processes, including cell proliferation, differentiation, and survival. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its biological effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of the Wnt/β-catenin signaling pathway, which is important for cell proliferation and differentiation. By inhibiting GSK-3, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide promotes the activation of the Wnt/β-catenin pathway, leading to various biological effects.
Biochemical and Physiological Effects
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits cell proliferation and promotes apoptosis. In pancreatic β-cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide improves insulin secretion and glucose metabolism. In neural stem cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide promotes neuronal differentiation and survival.
実験室実験の利点と制限
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its low toxicity in vivo. However, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its relatively short half-life in vivo and its potential off-target effects.
将来の方向性
There are several future directions for research on 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. Another area of interest is the investigation of the therapeutic potential of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide and its potential off-target effects.
科学的研究の応用
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to promote neuronal differentiation and survival.
特性
IUPAC Name |
2-chloro-N-(4-iodophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O3S/c18-16-8-7-14(25(23,24)21-9-1-2-10-21)11-15(16)17(22)20-13-5-3-12(19)4-6-13/h3-8,11H,1-2,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNWBMXQQMHMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-iodophenyl)-5-(pyrrolidine-1-sulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3446732.png)
![4-methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B3446733.png)
![3-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B3446740.png)


![2-methoxyphenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate](/img/structure/B3446759.png)



![4-methoxyphenyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3446775.png)
![4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B3446808.png)
![2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B3446826.png)
![6-chloro-7-[2-(4-morpholinyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3446838.png)
![N-(2-chlorobenzyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3446839.png)